molecular formula C20H15Cl2N3O3S B15013809 2-({5-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide

2-({5-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B15013809
M. Wt: 448.3 g/mol
InChI Key: TUNUGZWKGZGZKR-FOKLQQMPSA-N
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Description

2-({5-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a phenylacetamide group, and a dichlorophenylformamido moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of 2-({5-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multiple steps, including the formation of the furan ring, the introduction of the dichlorophenylformamido group, and the attachment of the phenylacetamide moiety. The reaction conditions for each step may vary, but common methods include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenylformamido Group:

    Attachment of the Phenylacetamide Moiety: This can be done through amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-({5-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-({5-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is not fully understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition or activation of these targets, leading to changes in cellular processes and pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-({5-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE can be compared with other similar compounds, such as:

    2-({5-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-METHYLACETAMIDE: This compound has a similar structure but with a methyl group instead of a phenyl group, which may result in different chemical and biological properties.

    2-({5-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-ETHYLACETAMIDE: The presence of an ethyl group instead of a phenyl group may also lead to variations in reactivity and activity.

    2-({5-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PROPYLACETAMIDE: This compound features a propyl group, which could influence its interactions with molecular targets and its overall behavior in chemical reactions.

The uniqueness of 2-({5-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE lies in its specific combination of functional groups, which may confer distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C20H15Cl2N3O3S

Molecular Weight

448.3 g/mol

IUPAC Name

N-[(E)-[5-(2-anilino-2-oxoethyl)sulfanylfuran-2-yl]methylideneamino]-2,4-dichlorobenzamide

InChI

InChI=1S/C20H15Cl2N3O3S/c21-13-6-8-16(17(22)10-13)20(27)25-23-11-15-7-9-19(28-15)29-12-18(26)24-14-4-2-1-3-5-14/h1-11H,12H2,(H,24,26)(H,25,27)/b23-11+

InChI Key

TUNUGZWKGZGZKR-FOKLQQMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=C(O2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=C(O2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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